N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-3-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common method is the Fischer indole synthesis , which involves the reaction of a ketone (cyclohexanone) with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in methanol. This yields the tricyclic indole structure .
Industrial Production: Industrial-scale production methods may involve modifications of the Fischer indole synthesis or other efficient routes. specific details on large-scale production are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions could yield reduced derivatives.
Substitution: Substituents on the indole ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products depend on the reaction conditions and substituents. For example, oxidation could lead to carboxylic acid derivatives, while reduction might yield amine derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Drug Development: Its indole moiety makes it valuable for designing novel pharmaceuticals.
Anticancer Potential: Investigated for its effects on cancer cells.
Microbial Activity: May exhibit antimicrobial properties.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, you can explore related indole derivatives in the literature . Researchers often compare structures, reactivity, and biological activities to highlight uniqueness.
Properties
Molecular Formula |
C21H21ClN4O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C21H21ClN4O2/c1-25-13-17(16-4-2-3-5-18(16)25)20(27)24-15-8-10-26(11-9-15)21(28)14-6-7-19(22)23-12-14/h2-7,12-13,15H,8-11H2,1H3,(H,24,27) |
InChI Key |
CULADPXXLGRHBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)C(=O)C4=CN=C(C=C4)Cl |
Origin of Product |
United States |
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